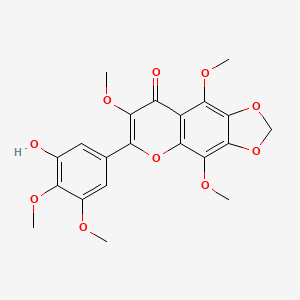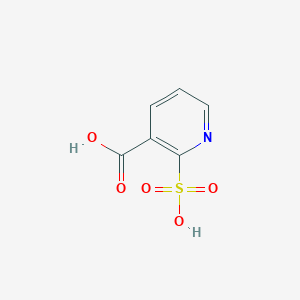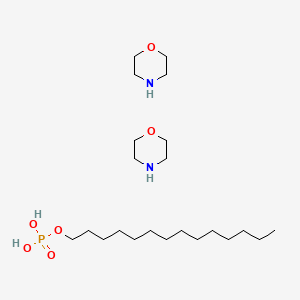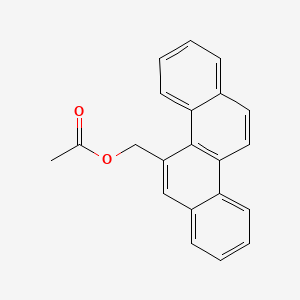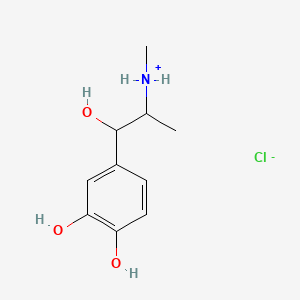
Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dihydroxyphenylacetone with methylamine in the presence of a reducing agent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses. The exact molecular targets and pathways depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride include:
Epinephrine: A well-known neurotransmitter and hormone with similar structural features.
Norepinephrine: Another neurotransmitter with structural similarities and overlapping biological functions.
Dopamine: A neurotransmitter with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
946-43-0 |
|---|---|
Molecular Formula |
C10H16ClNO3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
[1-(3,4-dihydroxyphenyl)-1-hydroxypropan-2-yl]-methylazanium;chloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-6(11-2)10(14)7-3-4-8(12)9(13)5-7;/h3-6,10-14H,1-2H3;1H |
InChI Key |
HPDZIFBLRDLGFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)[NH2+]C.[Cl-] |
Related CAS |
10329-60-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


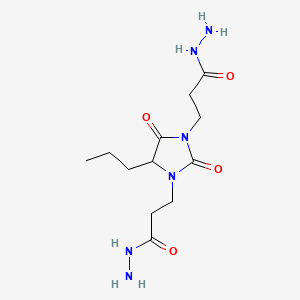



![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)
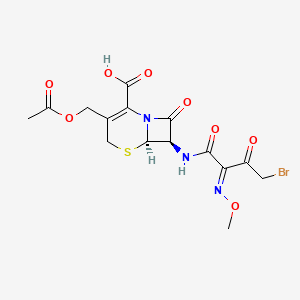
![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)
![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
